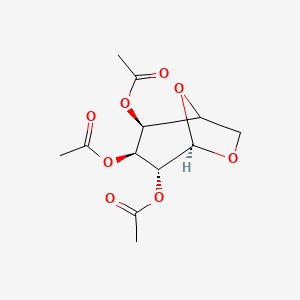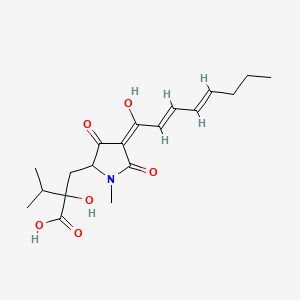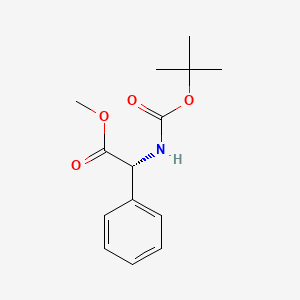
1'-Epi 2',2'-Difluoro-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a compound with the molecular formula C9H10F2N2O5 . It is also known by other names such as 1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione . It is a biomedical compound used in the treatment of viral infections .
Molecular Structure Analysis
The molecular weight of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is 264.18 g/mol . The compound has a complex structure with several functional groups. The InChI representation of the molecule isInChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 . Physical And Chemical Properties Analysis
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has several computed properties. It has a molecular weight of 264.18 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 264.05577775 g/mol . The Topological Polar Surface Area is 99.1 Ų .Aplicaciones Científicas De Investigación
Radiosensitization in Tumor Cells
The compound has been shown to be a potent radiosensitizer in tumor cells both in vitro and in vivo . It enhances the radiosensitivity of human glioblastoma cell lines . The ability of the compound to deplete dATP pools through inhibition of ribonucleotide reductase by its diphosphate form is correlated with its radiosensitization effect .
Cytotoxicity in Tumor Cells
The compound has demonstrated cytotoxicity in tumor cells . It rapidly accumulates as the 5’-triphosphate form in HT-29 human colon carcinoma cells, which is eliminated slowly in the absence of the compound with a half-life of >12 h . This accumulation is associated with rapid depletion of cellular dATP pools .
Inhibition of DNA Synthesis
The triphosphate form of the compound can inhibit DNA synthesis directly or interfere with replication through incorporation of its monophosphate form into the elongating DNA strand .
4. Depletion of dGTP and dCTP Pools At higher concentrations, the compound can deplete dGTP and dCTP pools in HT-29 human colon carcinoma cells . This contrasts with previous reports in leukemic cells which demonstrated that the compound exposure depleted the endogenous dCTP pool to a greater extent than the dTTP, dATP, or dGTP pools .
Clinical Activity in Solid Tumors
The compound has shown clinical activity in patients with solid tumors . It is active against a wide variety of solid tumors and is a potent radiation sensitizer .
Induction of Apoptosis
Apoptosis, or programmed cell death, has been shown to be an important mechanism of cell death for many cancers . The role of apoptosis in the compound-mediated radiosensitization is being investigated .
Propiedades
IUPAC Name |
1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDBEQIJQERSE-PIYBLCFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747700 |
Source


|
| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Epi 2',2'-Difluoro-2'-deoxyuridine | |
CAS RN |
153381-14-7 |
Source


|
| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)



